![molecular formula C6H12Cl6Si2 B12523504 (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] CAS No. 656801-34-2](/img/structure/B12523504.png)
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are often used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of tetrachloroethane with chlorodimethylsilane under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in specialized reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and distillation.
化学反応の分析
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols, while substitution reactions could produce a variety of organosilicon compounds.
科学的研究の応用
Chemistry
In chemistry, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound might be explored for its potential use in drug delivery systems or as a component in biomaterials. Its unique properties could make it suitable for specific biomedical applications.
Industry
Industrially, (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings.
作用機序
The mechanism by which (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] exerts its effects involves interactions with various molecular targets. These interactions can influence chemical reactions, material properties, and biological processes. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- Tetramethylsilane
- Trimethylchlorosilane
- Dimethyldichlorosilane
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane] is unique due to its specific structure, which imparts distinct chemical properties. These properties make it suitable for specialized applications that other organosilicon compounds might not be able to fulfill.
特性
CAS番号 |
656801-34-2 |
|---|---|
分子式 |
C6H12Cl6Si2 |
分子量 |
353.0 g/mol |
IUPAC名 |
chloro-dimethyl-[1,1,2,2-tetrachloro-2-[chloro(dimethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C6H12Cl6Si2/c1-13(2,11)5(7,8)6(9,10)14(3,4)12/h1-4H3 |
InChIキー |
GIAZMASOVQBOBH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C(C([Si](C)(C)Cl)(Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
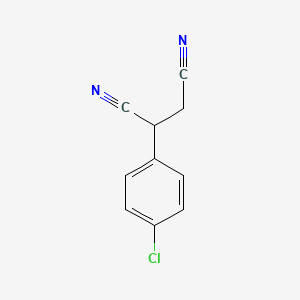
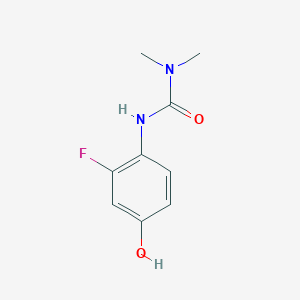
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
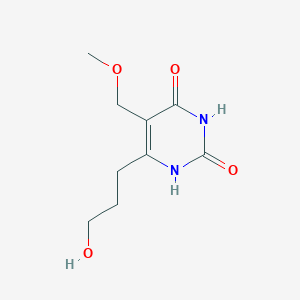
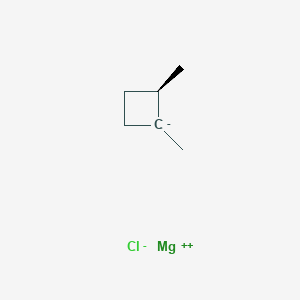
methanone](/img/structure/B12523468.png)
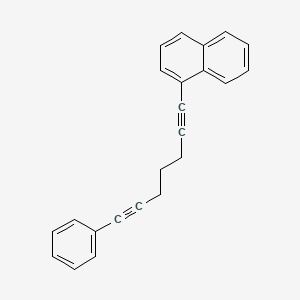
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
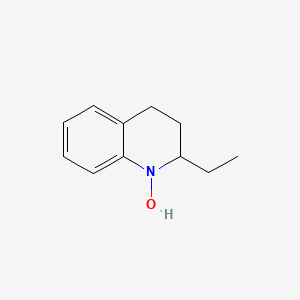
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
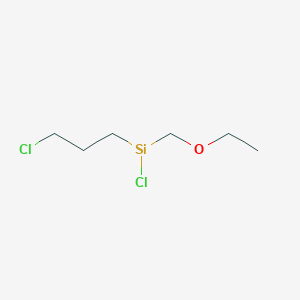
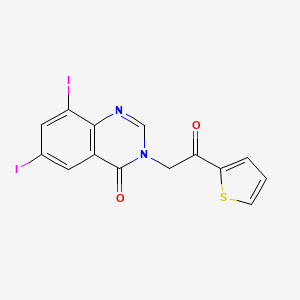
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
